CID 18714064
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 18714064” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 18714064” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and advanced purification techniques to ensure the compound meets the required specifications. The industrial production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 18714064” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
Compound “CID 18714064” has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: The compound is used in the development of new materials, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism of action of compound “CID 18714064” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compound “CID 18714064” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties can be identified using databases such as PubChem. These compounds may share some common features but also have distinct differences in their chemical behavior and applications.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it suitable for particular applications and distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H27O3Si4 |
---|---|
Peso molecular |
295.65 g/mol |
InChI |
InChI=1S/C9H27O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h1-9H3 |
Clave InChI |
KIVDSBMSOXCOFX-UHFFFAOYSA-N |
SMILES isomérico |
C[Si@](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
C[Si](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.